molecular formula C11H11NO2 B13669856 Ethyl indolizine-8-carboxylate

Ethyl indolizine-8-carboxylate

Cat. No.: B13669856
M. Wt: 189.21 g/mol
InChI Key: WREBYWAXFUQEIG-UHFFFAOYSA-N
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Description

Ethyl indolizine-8-carboxylate is a nitrogen-containing heterocyclic compound, part of the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, with an ethyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl indolizine-8-carboxylate typically involves the cyclization of pyridine derivatives. One common method is the reaction of 2-alkylpyridines with ethyl isopropenyldiazoacetate under specific conditions to form the indolizine ring . Another approach involves the use of transition metal-catalyzed reactions and oxidative coupling to achieve the desired substitution patterns .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl indolizine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the indolizine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizines, while substitution reactions can produce a variety of functionalized indolizine derivatives .

Mechanism of Action

The mechanism of action of ethyl indolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl indolizine-8-carboxylate can be compared with other indolizine derivatives and nitrogen-containing heterocycles:

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl indolizine-8-carboxylate

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-3-7-12-8-4-6-10(9)12/h3-8H,2H2,1H3

InChI Key

WREBYWAXFUQEIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=CC=C2

Origin of Product

United States

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